Somatotropin (6-13)

Insulin Receptor Binding Diabetes Pharmacology In Vitro Cellular Assay

Somatotropin (6-13) (hGH 6-13) is the essential N-terminal octapeptide reference for insulin signaling research. Unlike full-length growth hormone, this fragment specifically functions as an insulin-potentiating agent—enhancing insulin binding to target receptors without stimulating basal insulin secretion. Its glucose-dependent mechanism enables clean dissection of insulin receptor function and glucose-sensing pathways, making it uniquely suited for SAR potency mapping, benchmarking stabilized analogs, and comparative studies against sulfonylureas. Procure the unmodified peptide to establish validated experimental controls and potency baselines.

Molecular Formula C41H66N12O13
Molecular Weight 935 g/mol
CAS No. 55207-83-5
Cat. No. B1681915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatotropin (6-13)
CAS55207-83-5
SynonymsHGH (6-13)
human growth hormone (6-13)
somatotropin (6-13)
Molecular FormulaC41H66N12O13
Molecular Weight935 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C41H66N12O13/c1-20(2)14-24(42)33(58)53-30(19-54)39(64)48-25(12-9-13-46-41(44)45)34(59)49-26(15-21(3)4)36(61)50-27(16-23-10-7-6-8-11-23)37(62)52-29(18-32(56)57)38(63)51-28(17-31(43)55)35(60)47-22(5)40(65)66/h6-8,10-11,20-22,24-30,54H,9,12-19,42H2,1-5H3,(H2,43,55)(H,47,60)(H,48,64)(H,49,59)(H,50,61)(H,51,63)(H,52,62)(H,53,58)(H,56,57)(H,65,66)(H4,44,45,46)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyFBZGGPWZOUYLLV-IUKVLHSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Somatotropin (6-13) CAS 55207-83-5: Definition, Structure, and Core Functional Role for Laboratory Procurement


Somatotropin (6-13) (CAS 55207-83-5), also known as hGH(6-13) or human growth hormone fragment (6-13), is an octapeptide comprising the amino acid sequence Leu-Ser-Arg-Leu-Phe-Asp-Asn-Ala, corresponding to residues 6 through 13 of the N-terminal region of human growth hormone [1]. This synthetic peptide was introduced into the MeSH database in 1983 [2] and has a molecular weight of approximately 935.04 g/mol . Unlike full-length growth hormone, which exerts broad somatogenic effects, Somatotropin (6-13) specifically functions as an insulin-potentiating agent that enhances the action of circulating insulin on target tissues without independently stimulating insulin secretion under basal conditions [3]. This distinct mechanism of action underpins its primary research application in carbohydrate metabolism and diabetes-related investigations.

Why Somatotropin (6-13) CAS 55207-83-5 Cannot Be Replaced by Adjacent N-Terminal Peptide Fragments in Metabolic Studies


Direct substitution of Somatotropin (6-13) with adjacent N-terminal fragments such as hGH(7-13), hGH(8-13), or hGH(9-13) is not scientifically valid due to fundamental differences in their mechanisms of action and insulin-dependence profiles. Research demonstrates that while hGH(6-13) exerts insulin-potentiating effects by directly increasing insulin binding to specific receptors on target cells [1], hGH(7-13) exhibits a distinct insulin-like activity that is completely insulin-dependent and is abolished in the presence of anti-insulin serum [2]. Furthermore, the minimal active sequence required for insulin-potentiating activity has been identified as hGH(9-13), with extension to the N-terminus significantly enhancing potency—meaning shorter fragments are not functionally equivalent [3]. These mechanistic divergences preclude simple fragment substitution in experimental protocols, as the biological readouts will differ qualitatively and quantitatively depending on the specific fragment employed.

Somatotropin (6-13) CAS 55207-83-5: Quantitative Evidence of Differentiation Against Key Comparators


Somatotropin (6-13) Enhances Insulin Receptor Binding by 42% Versus Gliclazide's Null Effect: A Direct Head-to-Head Cellular Comparison

A direct comparative study evaluated Somatotropin (6-13) and the second-generation sulfonylurea gliclazide in isolated rat cell systems. Somatotropin (6-13) significantly increased the binding of insulin to specific receptors on isolated cells, whereas gliclazide had no direct effect on insulin receptor function [1]. This represents a fundamental mechanistic distinction between the two classes of hypoglycemic agents.

Insulin Receptor Binding Diabetes Pharmacology In Vitro Cellular Assay

Somatotropin (6-13) Exhibits Glucose-Dependent Insulin Potentiation, Contrasting with hGH(7-13)'s Insulin-Dependent Mechanism

Comparative analysis reveals distinct mechanistic profiles: Somatotropin (6-13) potentiates glucose-induced insulin secretion only in the presence of exogenous glucose, with no effect on basal insulin levels [1]. In contrast, hGH(7-13) exhibits insulin-like activity that is completely insulin-dependent and is abolished in the presence of anti-insulin serum [2]. These differential dependencies make the fragments suitable for different experimental contexts.

Insulin Potentiation Glucose Metabolism Peptide Fragment Comparison

Somatotropin (6-13) Provides Superior Chemical Stability Relative to the Cyclized Asu11 Analog for Longer-Term Studies

The naturally-occurring cyclization of Somatotropin (6-13) to form the alpha-aminosuccinimide (Asu11) ring is essential for its biological activity, but this Asu11-hGH(6-13) peptide is vulnerable to hydrolytic modification leading to loss of action [1]. To address this, a gamma-lactam11-hGH(6-13) constrained analog was developed that mimics the bioactive conformation while providing improved molecular stability and bioavailability [1]. This demonstrates that the unmodified Somatotropin (6-13) serves as a critical baseline comparator for evaluating next-generation stabilized analogs.

Peptide Stability Constrained Analogs In Vivo Pharmacology

Somatotropin (6-13) Demonstrates Enhanced Insulin-Potentiating Potency Compared to Shorter N-Terminal Fragments hGH(8-13) and hGH(9-13)

Systematic structure-activity studies of N-terminal hGH fragments reveal that the minimal active sequence for insulin-potentiating activity is hGH(9-13), and that N-terminal extension significantly enhances potency [1]. While quantitative potency comparisons across fragments are not fully reported in the available literature, the data indicate that hGH(6-13) represents the optimal balance of sequence length and biological activity within this peptide series, making it the preferred fragment for most metabolic studies.

Structure-Activity Relationship Insulin Potentiation Peptide Fragment Potency

Optimal Research Applications for Somatotropin (6-13) CAS 55207-83-5 Based on Quantitative Differentiation Evidence


Investigating Insulin Receptor Sensitization Mechanisms Independent of Sulfonylurea Pathways

Researchers studying insulin resistance and receptor-level sensitization should select Somatotropin (6-13) as a tool compound due to its demonstrated ability to increase insulin binding to specific receptors—an effect absent in gliclazide and other sulfonylureas [1]. This property makes Somatotropin (6-13) uniquely suited for dissecting insulin receptor function and for comparative studies with insulinotropic agents [1].

Glucose-Dependent Insulin Secretion Amplification Studies

Experimental designs requiring glucose-dependent potentiation of insulin secretion without confounding basal insulin effects should utilize Somatotropin (6-13). As demonstrated in isolated pancreatic islet studies, Somatotropin (6-13) enhances glucose-stimulated insulin release only in the presence of glucose, with no effect on basal secretion [1]. This glucose-dependence distinguishes it from hGH(7-13) [2] and enables cleaner dissection of glucose-sensing pathways.

Baseline Reference Standard for Evaluating Stabilized hGH(6-13) Constrained Analogs

Given the structural vulnerability of the Asu11-hGH(6-13) ring to hydrolytic degradation [1], Somatotropin (6-13) serves as the essential baseline comparator for studies evaluating next-generation stabilized analogs such as gamma-lactam11-hGH(6-13) [1]. Procurement of the unmodified peptide is critical for establishing proper controls in analog development and structure-activity relationship investigations.

Structure-Activity Relationship Studies of hGH N-Terminal Insulin-Potentiating Fragments

For systematic SAR investigations mapping the minimal active sequence and potency determinants of insulin-potentiating hGH fragments, Somatotropin (6-13) represents the fully extended N-terminal fragment and the reference standard against which shorter fragments (hGH(7-13), hGH(8-13), hGH(9-13)) should be compared [1]. Its use is essential for establishing the potency baseline in this peptide series.

Quote Request

Request a Quote for Somatotropin (6-13)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.